molecular formula C12H15NO B299586 1-(3,5-Dimethylphenyl)pyrrolidin-2-one

1-(3,5-Dimethylphenyl)pyrrolidin-2-one

Cat. No.: B299586
M. Wt: 189.25 g/mol
InChI Key: OQCOZQAALBYNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylphenyl)pyrrolidin-2-one (CAS: 360044-95-7; PubChem CID: 847897; MFCD03196940) is a pyrrolidin-2-one derivative substituted with a 3,5-dimethylphenyl group at the nitrogen position . This compound belongs to a class of heterocyclic molecules studied for their structural and electronic properties, often serving as intermediates in medicinal chemistry or tools for structure-activity relationship (SAR) studies. Its synthesis typically involves coupling reactions, such as nucleophilic substitution or transition metal-catalyzed processes, as evidenced by its use in generating triazine-based modulators . Notably, it has been employed as an inactive analog in antifibrotic research to elucidate the mechanism of action of pirfenidone, highlighting its role in pharmacological investigations .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H15NO/c1-9-6-10(2)8-11(7-9)13-5-3-4-12(13)14/h6-8H,3-5H2,1-2H3

InChI Key

OQCOZQAALBYNRH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2CCCC2=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N2CCCC2=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Substituents Core Structure TPSA (Ų) cLogP Key Features
1-(3,5-Dimethylphenyl)pyrrolidin-2-one (MC-7) 3,5-dimethylphenyl pyrrolidin-2-one 20.31 2.45 High hydrophobicity; inactive in antifibrotic models
1-Phenylpyrrolidin-2-one (MC-5) Phenyl pyrrolidin-2-one 20.31 1.78 Lower cLogP due to lack of methyl groups
1-(3-Methylphenyl)pyrrolidin-2-one (MC-6) 3-methylphenyl pyrrolidin-2-one 20.31 2.12 Intermediate hydrophobicity
1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one 4-amino-3,5-dimethylphenyl pyrrolidin-2-one ~30 ~1.8 Increased polarity due to -NH₂ group
1-(3,5-Dimethylphenyl)indolin-2-one 3,5-dimethylphenyl indolin-2-one 30.71 3.02 Larger ring system; distinct electronic profile
1-(3,5-Dichlorophenyl)-2,5-pyrrolidinedione 3,5-dichlorophenyl pyrrolidinedione 55.98 3.10 Higher TPSA due to ketone groups; Cl enhances stability

Key Observations:

  • Substituent Effects: Methyl groups on the phenyl ring (MC-7) increase hydrophobicity (cLogP = 2.45) compared to unsubstituted (MC-5, cLogP = 1.78) or mono-methylated (MC-6, cLogP = 2.12) analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.